molecular formula C19H19ClN4O3S B2409057 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 941942-78-5

2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2409057
CAS RN: 941942-78-5
M. Wt: 418.9
InChI Key: VMGZHUKXADRLSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H19ClN4O3S and its molecular weight is 418.9. The purity is usually 95%.
BenchChem offers high-quality 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic and Photovoltaic Efficiency Studies

The spectroscopic and quantum mechanical properties of related benzothiazolinone acetamide analogs have been investigated. These compounds have potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency and free energy of electron injection, suggesting a role in photovoltaic applications (Mary et al., 2020).

Anticonvulsant and Muscle Relaxant Activities

A related series of derivatives have been synthesized and evaluated for anticonvulsant activity and muscle relaxant activity. Certain compounds showed promising results in comparison to standard drugs in models for anticonvulsant and muscle relaxant effects (Sharma et al., 2013).

Potential Anticancer Agents

Thiazole and thiadiazole derivatives, which share structural similarities, have been synthesized and shown to exhibit significant anticancer activity against various cancer cell lines. These compounds induce apoptosis in cancer cells, suggesting their potential use as anticancer agents (Ekrek et al., 2022).

Antimicrobial Agents

Compounds structurally related to the subject chemical have been synthesized and evaluated for their antibacterial activity against various bacterial strains. These studies indicate the potential application of such compounds as antibacterial agents (Desai et al., 2008).

Base Oil Improvement Applications

Pyridazinone derivatives have been synthesized and characterized for their applications in improving base oil properties. These compounds showed good results as antioxidants in local base oil and as corrosion inhibitors, suggesting their utility in industrial applications (Nessim, 2017).

Analgesic Activity

Derivatives of [1,3]thiazolo[4,5-d]pyridazine have been synthesized and evaluated for their analgesic activity. The presence of electron donor substituents in specific positions enhanced the analgesic effect, suggesting potential applications in pain management (Demchenko et al., 2012).

properties

IUPAC Name

2-[7-(4-chlorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(oxolan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3S/c1-11-22-17-18(28-11)16(12-4-6-13(20)7-5-12)23-24(19(17)26)10-15(25)21-9-14-3-2-8-27-14/h4-7,14H,2-3,8-10H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGZHUKXADRLSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3CCCO3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.